Stereochemical Configuration: (6S) Enantiomer vs. (6R) or Racemic Mixtures in NS5A Inhibitor Synthesis
The (6S) absolute configuration of the target compound is required for the synthesis of the HCV NS5A inhibitor ledipasvir, which incorporates the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety as a core structural element. The (6R) enantiomer yields the incorrect diastereomeric series and is not a viable substitute . While specific optical rotation data for this hydrochloride salt has not been independently published, the corresponding Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid displays [α]D²⁵ –21.92° (c 1.00, CHCl₃), whereas the (R)-enantiomer exhibits [α]D²⁵ +21.92° under identical conditions, confirming that stereochemical identity is experimentally distinguishable and non-interchangeable .
| Evidence Dimension | Absolute configuration and its impact on downstream drug stereochemistry |
|---|---|
| Target Compound Data | (6S) configuration; required for ledipasvir synthesis; specific optical rotation not yet published for the HCl salt |
| Comparator Or Baseline | (6R)-enantiomer of Boc-protected analog: [α]D²⁵ +21.92° (c 1.00, CHCl₃). (6R)-enantiomer would produce incorrect diastereomer of ledipasvir. |
| Quantified Difference | Opposite sign of optical rotation for enantiomers; (6R) leads to stereochemically incorrect final drug intermediate. |
| Conditions | Optical rotation measured at 25 °C in chloroform (c 1.00) for the Boc-protected carboxylic acid analog; stereochemical requirement established by ledipasvir synthetic patent literature. |
Why This Matters
Procurement of the incorrect enantiomer renders the material useless for ledipasvir and related NS5A inhibitor synthesis, creating both financial loss and project delay.
- [1] Elsevier. Ledipasvir Monograph – Key Intermediates. (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid used as the chiral P2 fragment; stereochemistry must be (S). View Source
